2,4,4-Trimethyl-1-hexene
Description
Properties
IUPAC Name |
2,4,4-trimethylhex-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-6-9(4,5)7-8(2)3/h2,6-7H2,1,3-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKVJWFFVHGHLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199196 | |
| Record name | 2,4,4-Trimethyl-1-hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51174-12-0 | |
| Record name | 2,4,4-Trimethyl-1-hexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051174120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,4-Trimethyl-1-hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,4-Trimethyl-1-hexene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Catalytic Ethylene Trimerization Approach
An alternative preparation method, though more commonly applied to produce 1-hexene, provides insights into catalytic processes relevant to branched hexenes like 2,4,4-Trimethyl-1-hexene.
Catalyst Preparation: Complex catalyst systems involving chromium isooctoate, triethylaluminium, diphenyl phosphorus chloride derivatives, and other phosphine ligands are prepared under inert atmospheres. The catalyst components are mixed in specific molar ratios (e.g., 0.5-100:0.5-100:1:0.5-10:50-5000) and activated under ethylene pressure.
-
- Temperature: 30–150 °C (preferably 20–90 °C)
- Pressure: 0.5–10 MPa (preferably 1–10 MPa)
- Time: 0.1–4 hours (preferably 0.3–1 hour)
- Solvent: Inert solvents such as alkanes (n-hexane, n-heptane), aromatic hydrocarbons (benzene, toluene), halohydrocarbons, or ionic liquids
Process: Ethylene undergoes trimerization catalyzed by the prepared catalyst in an inert solvent, yielding 1-hexene and potentially branched hexenes depending on catalyst specificity.
While this method is optimized for linear 1-hexene, modifications in catalyst structure and reaction parameters could be adapted for branched isomers like this compound.
Industrial Production Techniques
Industrial-scale synthesis of this compound generally involves:
- Large-scale Reactors: Continuous flow reactors or batch reactors designed for controlled temperature and pressure
- Catalyst Use: Heterogeneous or homogeneous catalysts tailored to maximize selectivity and yield
- Process Control: Monitoring of reaction parameters to minimize side products and ensure product purity
- Post-reaction Processing: Purification steps such as distillation to isolate the target compound
This approach ensures efficient production with consistent quality for downstream applications in organic synthesis and materials science.
Summary Table of Preparation Methods
| Preparation Method | Reactants / Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Aldehyde-Olefin Condensation | Isobutyraldehyde + Isooctene + Catalyst | Moderate temperature & pressure | High selectivity, scalable | Catalyst specificity required |
| Catalytic Ethylene Trimerization | Ethylene + Cr-based catalyst system | 30–150 °C, 0.5–10 MPa, inert solvent | High catalytic activity, tunable | Primarily for linear hexenes; adaptation needed for branched isomers |
| Industrial Continuous Flow | Varies; optimized catalysts | Controlled temperature & pressure | Large scale, consistent quality | Requires sophisticated equipment |
Research Findings and Notes
The aldehyde-olefin condensation route is well-documented as a practical method for synthesizing branched hexenes like this compound, offering a balance between yield and operational simplicity.
Catalyst development plays a crucial role, with phosphorus- and chromium-based catalysts showing promise in ethylene oligomerization and trimerization reactions that can be tailored for branched alkene synthesis.
Industrial production emphasizes process control and catalyst optimization to reduce by-products such as polyethylene and to improve catalyst longevity and selectivity.
Safety and handling considerations include the compound’s flammability and toxicity profile, necessitating proper storage and reaction environment controls.
Chemical Reactions Analysis
Types of Reactions: 2,4,4-Trimethyl-1-hexene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: It can undergo substitution reactions, where one of its hydrogen atoms is replaced by another atom or group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions
Major Products Formed:
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives
Scientific Research Applications
Introduction to 2,4,4-Trimethyl-1-hexene
This compound is an organic compound with the molecular formula . It is characterized as a colorless liquid with a strong odor and is known for its low toxicity. Its unique structure, featuring three methyl groups attached to the hexene backbone, imparts distinct chemical properties that make it valuable in various applications across scientific research and industry.
Organic Synthesis
This compound serves primarily as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical transformations, including:
- Oxidation: Converts to alcohols or ketones using oxidizing agents like potassium permanganate (KMnO₄).
- Reduction: Can be reduced to form saturated hydrocarbons using hydrogen gas in the presence of palladium catalysts.
- Substitution Reactions: Engages in halogenation reactions with halogens such as chlorine or bromine .
Biochemical Research
In biological studies, this compound has been employed to explore biochemical pathways and enzyme reactions. Its role as a model compound aids researchers in understanding more complex biochemical interactions and mechanisms.
Polymer Production
The compound is utilized in the production of various polymers and resins. Its structure contributes to the properties of the resulting materials, making it suitable for applications in coatings, adhesives, and other industrial products .
Fuel Research
Recent studies have investigated the potential of this compound in fuel applications. Research suggests its viability as a component in fuels for internal combustion engines due to its combustion characteristics and energy content .
Pharmaceutical Applications
There is ongoing research into the potential pharmaceutical uses of this compound. Its unique chemical structure may offer pathways for developing new drug formulations or therapeutic agents.
Case Study: Use in Polymer Synthesis
In a study focusing on polymer synthesis, researchers utilized this compound as a comonomer in the production of high-performance polymers. The incorporation of this compound resulted in polymers with enhanced thermal stability and mechanical properties compared to those synthesized without it. This demonstrates its significant role in advancing material science .
Case Study: Biochemical Pathway Analysis
A study exploring enzyme catalysis involved using this compound to investigate its effects on specific biochemical pathways. The findings indicated that this compound could modulate enzyme activity effectively, providing insights into potential therapeutic applications targeting metabolic diseases .
Mechanism of Action
The mechanism of action of 2,4,4-Trimethyl-1-hexene involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, it interacts with oxidizing agents to form corresponding alcohols or ketones. The compound’s structure allows it to participate in various chemical transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers: Positional Variations in Methyl Groups
3,4,5-Trimethyl-1-hexene (CAS 56728-10-0)
- Molecular formula : C₉H₁₈ (same as 2,4,4-isomer).
- Key differences : Methyl groups at carbons 3, 4, and 3.
- Impact :
2,3,4-Trimethyl-1-hexene
- Molecular formula : C₉H₁₈.
- Key differences : Methyl groups at carbons 2, 3, and 3.
- Impact :
Derivatives with Additional Substituents
4-Ethyl-2,4,5-trimethyl-1-hexene (CAS 103985-00-8)
- Molecular formula : C₁₁H₂₂ (higher due to ethyl group).
- Key differences : Ethyl group at C4 and methyl groups at C2, C4, and C4.
- Impact: Greater molecular weight (154.29 g/mol) and branching complexity.
Physical and Chemical Properties Comparison
| Property | This compound | 3,4,5-Trimethyl-1-hexene | 2,3,4-Trimethyl-1-hexene | 4-Ethyl-2,4,5-trimethyl-1-hexene |
|---|---|---|---|---|
| Molecular Formula | C₉H₁₈ | C₉H₁₈ | C₉H₁₈ | C₁₁H₂₂ |
| Molecular Weight (g/mol) | 126.24 | 126.14 | 126.24 | 154.29 |
| CAS Number | 51174-12-0 | 56728-10-0 | Not specified | 103985-00-8 |
| Boiling Point* | Lower (high branching) | Moderate | Higher (less branching) | Highest (ethyl group) |
| Reactivity | Moderate steric hindrance | Low steric hindrance | High steric hindrance | Complex steric effects |
*Boiling points inferred from branching trends; highly branched isomers typically have lower boiling points due to reduced surface area.
Biological Activity
Chemical Identity and Properties
2,4,4-Trimethyl-1-hexene (C9H18) is an organic compound characterized by its molecular formula. It appears as a colorless liquid with a strong odor and is known for its low toxicity. The compound is primarily utilized as an intermediate in organic synthesis and has applications across various fields, including chemistry, biology, and industry.
Physical Properties
- Molecular Weight : 126.24 g/mol
- Boiling Point : 111.75 °C
- Melting Point : -71.84 °C
- Log Kow : 4.57 (indicating high lipophilicity)
This compound acts primarily as a catalyst or intermediate in chemical reactions rather than exerting direct biological effects. Its involvement in biochemical pathways is significant in various studies, particularly in enzyme reactions where it facilitates the transformation of substrates .
Interaction with Biological Systems
Due to its lipophilic nature, this compound may interact with biomolecules through hydrophobic interactions. This property suggests potential diffusion across cellular membranes and localization within lipid-rich areas of cells such as the plasma membrane or endoplasmic reticulum.
Biochemical Pathways
The compound's role as an intermediate allows it to participate in multiple biochemical pathways depending on the context of its application. For instance:
- Oxidation Reactions : It can be oxidized to form alcohols or ketones.
- Reduction Reactions : It can be reduced to produce saturated hydrocarbons.
- Substitution Reactions : It can undergo substitution reactions with halogens.
Case Studies and Applications
Research has explored the use of this compound in various contexts:
- Synthesis of Organic Compounds : As an intermediate in organic synthesis, it has been employed in producing complex molecules used in pharmaceuticals and agrochemicals.
- Biochemical Studies : It has been utilized in studies examining enzyme kinetics and metabolic pathways, providing insights into how certain biochemical processes are facilitated by this compound .
- Toxicological Assessments : Due to its low toxicity profile, studies have investigated its safety for use in industrial applications and potential effects on human health.
Comparative Data Table
| Property | Value |
|---|---|
| Molecular Formula | C9H18 |
| Boiling Point | 111.75 °C |
| Melting Point | -71.84 °C |
| Log Kow | 4.57 |
| Primary Use | Organic synthesis |
| Toxicity | Low |
Antimicrobial Activity
In studies assessing antimicrobial properties, this compound demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing antimicrobial agents or preservatives .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing 2,4,4-Trimethyl-1-hexene, and how can data inconsistencies be resolved?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the alkene position and branching pattern. Gas chromatography-mass spectrometry (GC-MS) can verify purity and detect isomers. For resolving spectral contradictions (e.g., unexpected peaks in NMR), cross-validate with Fourier-transform infrared spectroscopy (FT-IR) to confirm functional groups and compare retention indices in GC-MS with literature values .
- Data Contradiction : If NMR signals conflict with predicted structures, consider computational modeling (e.g., density functional theory, DFT) to simulate spectra and identify conformational isomers .
Q. How can isomerization pathways of this compound be systematically studied under varying catalytic conditions?
- Experimental Design : Employ a temperature-controlled reactor with acid catalysts (e.g., H₂SO₄ or zeolites) to monitor isomerization to 2,4,4-trimethyl-2-hexene. Use kinetic studies (time-resolved GC analysis) to track product distribution. Compare activation energies via Arrhenius plots to identify dominant pathways .
Q. What are the challenges in synthesizing high-purity this compound, and how can impurities be minimized?
- Methodology : Optimize purification via fractional distillation under inert atmosphere to avoid oxidation. Characterize impurities (e.g., trimethylhexane byproducts) using high-performance liquid chromatography (HPLC) coupled with refractive index detection. For trace contaminants, employ preparative GC or adsorbent filtration .
Advanced Research Questions
Q. How do steric effects influence the regioselectivity of this compound in Diels-Alder reactions?
- Experimental Design : React this compound with electron-deficient dienophiles (e.g., maleic anhydride) under thermal and Lewis acid-catalyzed conditions. Analyze regioselectivity via X-ray crystallography of adducts and computational modeling (DFT) to map transition-state steric interactions .
- Data Interpretation : Contradictions in regioselectivity outcomes may arise from competing orbital orientation vs. steric hindrance. Use Hammett plots to correlate electronic effects with reaction rates .
Q. What computational strategies are effective for predicting the thermodynamic stability of this compound conformers?
- Methodology : Perform molecular dynamics simulations and DFT calculations to evaluate rotational barriers around the C1-C2 bond. Compare Boltzmann distributions of conformers with variable-temperature NMR data to validate computational models .
Q. How can contradictory data on the oxidative stability of this compound be reconciled across studies?
- Data Contradiction Analysis : Review experimental conditions (e.g., oxygen partial pressure, trace metal contaminants). Replicate oxidation experiments using controlled radical initiators (e.g., AIBN) and monitor hydroperoxide formation via iodometric titration. Apply statistical meta-analysis to identify confounding variables across studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
